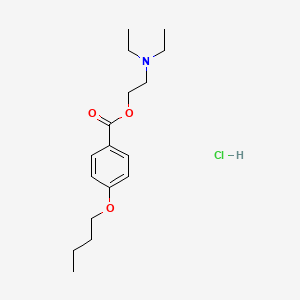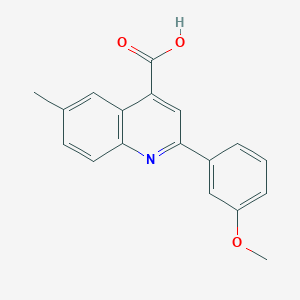
2-(3-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid
説明
“2-(3-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid” is a complex organic compound. It is a derivative of quinoline, a heterocyclic aromatic organic compound. It has a methoxyphenyl group (a phenyl ring with a methoxy group) and a carboxylic acid group attached to the quinoline .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline core, a common structure in many pharmaceuticals and dyestuffs. Attached to this core would be a methoxyphenyl group and a carboxylic acid group .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the quinoline, methoxyphenyl, and carboxylic acid groups. Each of these functional groups can undergo a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group could enhance its solubility in polar solvents, while the aromatic rings could enhance its solubility in nonpolar solvents .
科学的研究の応用
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
- Scientific Field: Green Chemistry
- Application Summary: This compound was synthesized from anthranilic acid using two green chemistry approaches: utilization of the Deep Eutectic Solvent (DES) and microwave-induced synthesis .
- Methods of Application: The first step includes a synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one which was performed in choline chloride:urea DES. In the second step, S-alkylation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one was performed in a microwave-induced reaction .
- Results or Outcomes: The desired compound was successfully obtained in a yield of 59% and was characterized by different spectral methods .
3-Methoxyphenylacetic acid
- Scientific Field: Neurochemistry
- Application Summary: A fluorimetric method for the estimation of 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid) has been developed and applied to normal brain tissue .
- Methods of Application: The presence of homovanillic acid in the caudate nucleus of normal animals of several species has been demonstrated .
- Results or Outcomes: The method is used to estimate the presence of homovanillic acid in the brain tissue of several species .
Methoxyphenylacetic acid
- Scientific Field: Analytics and Sample Preparation
- Application Summary: Methoxyphenylacetic acid is used in test kits and photometric methods .
- Methods of Application: The specific methods of application are not mentioned, but it is used in the field of analytics and sample preparation .
- Results or Outcomes: The specific results or outcomes are not mentioned .
3-(3-Methoxyphenyl)-2-methylpropanoic acid
- Scientific Field: Organic Chemistry
- Application Summary: This compound is a methoxyphenyl derivative .
- Methods of Application: The specific methods of application are not mentioned .
- Results or Outcomes: The specific results or outcomes are not mentioned .
(2-Methoxyphenyl)acetic acid
- Scientific Field: Analytics and Sample Preparation
- Application Summary: (2-Methoxyphenyl)acetic acid is used in test kits and photometric methods .
- Methods of Application: The specific methods of application are not mentioned, but it is used in the field of analytics and sample preparation .
- Results or Outcomes: The specific results or outcomes are not mentioned .
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
- Scientific Field: Medicinal Chemistry
- Application Summary: This compound shows similar interactions to 4-OHT, a metabolite of tamoxifen, which is a medication used to prevent and treat breast cancer .
- Methods of Application: The specific methods of application are not mentioned .
- Results or Outcomes: The title compound had more negative binding free energy (-8.15 kcal/mol) when compared to the chalcone analogue (-6.32 kcal/mol) and tamoxifen (-7.00 kcal/mol) .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(3-methoxyphenyl)-6-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-11-6-7-16-14(8-11)15(18(20)21)10-17(19-16)12-4-3-5-13(9-12)22-2/h3-10H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWABPDZOOUCOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357062 | |
| Record name | 2-(3-methoxyphenyl)-6-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid | |
CAS RN |
438213-44-6 | |
| Record name | 2-(3-methoxyphenyl)-6-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



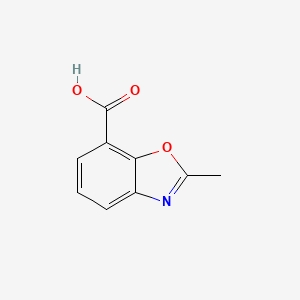

![1-[(4-Methylphenyl)amino]cyclopentanecarboxylic acid](/img/structure/B1595742.png)
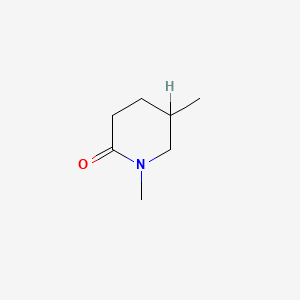
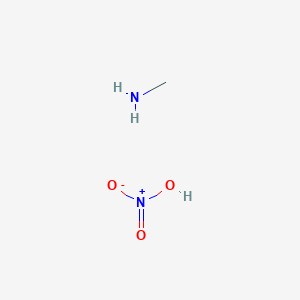
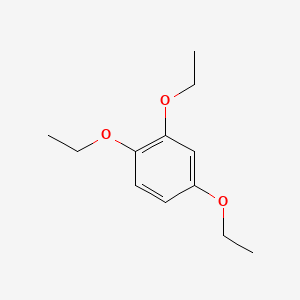
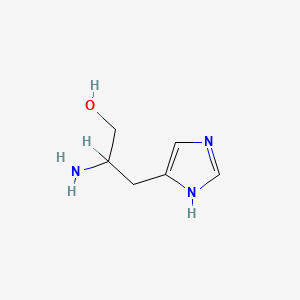
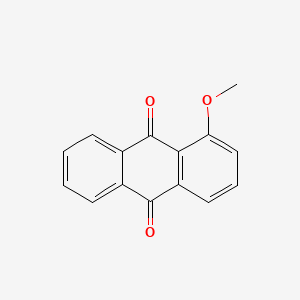
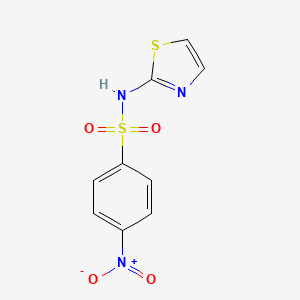

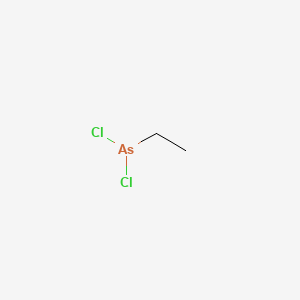
![1-Oxaspiro[4.5]decan-2-one](/img/structure/B1595756.png)

